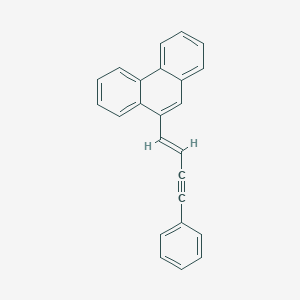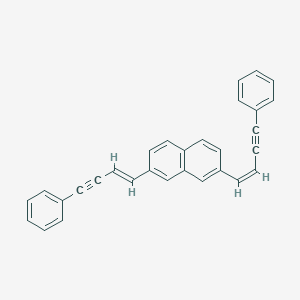![molecular formula C10H9BrO4 B371787 1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B371787.png)
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid is a complex organic compound with the molecular formula C10H9BrO4 and a molar mass of 273.08006 g/mol . This compound is characterized by its unique pentacyclic structure, which includes a bromine atom and two hydroxyl groups.
Méthodes De Préparation
The synthesis of 1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:
Bromination: Introduction of the bromine atom into the precursor molecule.
Hydroxylation: Addition of hydroxyl groups to the structure.
Cyclization: Formation of the pentacyclic structure through a series of cyclization reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl groups play crucial roles in its reactivity and interactions. The compound may act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid can be compared with other similar compounds, such as:
1-Chloro-9,9-dihydroxypentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-Bromo-9,9-dihydroxyhexacyclo[4.3.0.02,5.03,8.04,7]decane-4-carboxylic acid: Similar structure but with an additional ring.
The uniqueness of this compound lies in its specific combination of functional groups and pentacyclic structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9BrO4 |
|---|---|
Poids moléculaire |
273.08g/mol |
Nom IUPAC |
1-bromo-9,9-dihydroxypentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrO4/c11-9-4-1-5(9)3-6(10(9,14)15)2(4)8(1,3)7(12)13/h1-6,14-15H,(H,12,13) |
Clé InChI |
YVIKTMIRJRIHIN-UHFFFAOYSA-N |
SMILES |
C12C3C4C1(C5C2C3(C(C45)(O)O)Br)C(=O)O |
SMILES canonique |
C12C3C4C1(C5C2C3(C(C45)(O)O)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


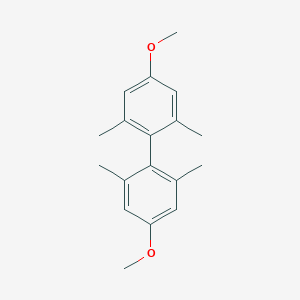
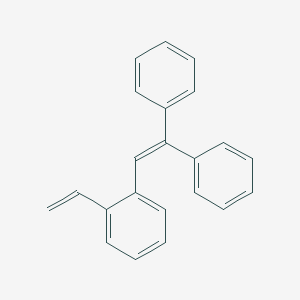
![1-[2-(4-Methoxyphenyl)vinyl]-2-vinylbenzene](/img/structure/B371710.png)
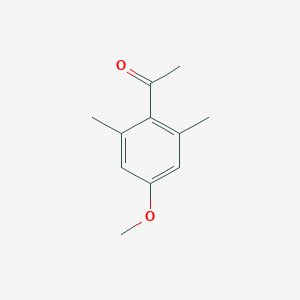
![1,3,5-Trimethyl-2-[2-(2-vinylphenyl)vinyl]benzene](/img/structure/B371713.png)
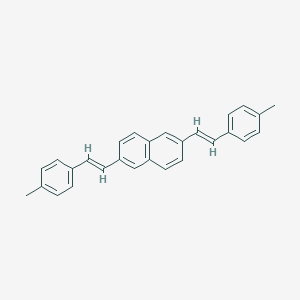
![1-[2-(4-Methylphenyl)vinyl]-2-[2-phenyl-1-(trifluoromethyl)vinyl]benzene](/img/structure/B371715.png)
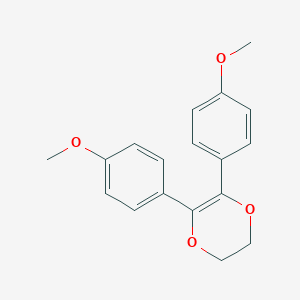
![[2-(2-Mesitylvinyl)phenyl]methanol](/img/structure/B371717.png)
![1-[2-(4-Methoxyphenyl)vinyl]-2-methylbenzene](/img/structure/B371718.png)
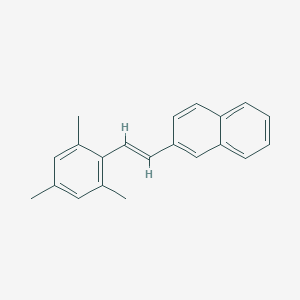
![2-[2-(3,5-Dimethylphenyl)vinyl]naphthalene](/img/structure/B371722.png)
